

# Technical Guide: 2-Methyl-2-(3-nitrophenyl)propanoic Acid

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: 2-Methyl-2-(3-nitrophenyl)propanoic acid

Cat. No.: B8741494

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CAS: 103204-32-6 | Role: Privileged Scaffold & Metabolic Stability Enhancer[1]

## Executive Summary & Core Utility

**2-Methyl-2-(3-nitrophenyl)propanoic acid** is a specialized aromatic carboxylic acid characterized by a gem-dimethyl substitution at the

-carbon relative to the carboxyl group.[1] This structural motif is critical in medicinal chemistry for two reasons:

- The Thorpe-Ingold Effect: The bulky gem-dimethyl group restricts bond rotation, pre-organizing the molecule into a bioactive conformation and often increasing binding affinity to target proteins (e.g., GPCRs, Kinases).[1]
- Metabolic Blocking: The quaternary carbon prevents -oxidation and metabolic degradation, significantly extending the half-life of pharmaceutical candidates.[1]

This compound primarily serves as a high-value intermediate for generating 3-amino-phenyl scaffolds via nitro-reduction, facilitating the synthesis of sulfonamides, ureas, and amides in drug discovery programs targeting Androgen Receptors (AR) and CRTH2.[1]

## Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Property	Data
CAS Number	103204-32-6
IUPAC Name	2-Methyl-2-(3-nitrophenyl)propanoic acid
Synonyms	3-Nitro- -dimethylphenylacetic acid; 2-(3-Nitrophenyl)isobutyric acid
Molecular Formula	
Molecular Weight	209.20 g/mol
Appearance	Pale yellow to off-white crystalline solid
Melting Point	118–122 °C (Typical)
Solubility	Soluble in DMSO, MeOH, DCM; Sparingly soluble in water (unless ionized)
pKa (Calc)	~4.2 (Carboxylic acid)

## High-Fidelity Synthesis Protocol

While direct nitration of 2-methyl-2-phenylpropanoic acid is possible, it often yields a difficult-to-separate mixture of para (major) and meta (minor) isomers.[1] To ensure regiochemical purity, the Dialkylation Route starting from 3-nitrophenylacetic acid is the industry standard for high-precision applications.[1]

## Reaction Logic (The "Self-Validating" Pathway)

This route guarantees the meta-nitro position is retained from the starting material. The introduction of two methyl groups at the benzylic position utilizes the high acidity of the

-protons flanked by the ester and the electron-withdrawing nitrophenyl ring.<sup>[1]</sup>

## Step-by-Step Methodology

Precursor: Ethyl 2-(3-nitrophenyl)acetate (synthesized via Fischer esterification of 3-nitrophenylacetic acid).

### Step 1: Gem-Dimethylation (Double Alkylation)

- Reagents: Ethyl 2-(3-nitrophenyl)acetate (1.0 eq), Methyl Iodide (MeI, 2.5 eq), Sodium Hydride (NaH, 60% in oil, 2.5 eq).<sup>[1]</sup>
- Solvent: Anhydrous THF or DMF (0.2 M concentration).
- Protocol:
  - Suspend NaH in anhydrous THF at 0°C under Argon/Nitrogen.
  - Add Ethyl 2-(3-nitrophenyl)acetate dropwise.<sup>[1]</sup> Observation: Gas evolution ( ).
  - Stir for 30 min to ensure anion formation (deep red/brown color change).
  - Add MeI dropwise at 0°C. Caution: Exothermic.
  - Warm to Room Temperature (RT) and stir for 4–16 hours.
  - Validation Point: Monitor via TLC/LC-MS. The starting material (mono-substituted) should disappear. If mono-methylated intermediate persists, add 0.5 eq additional base/MeI.<sup>[1]</sup>

### Step 2: Ester Hydrolysis

- Reagents: Lithium Hydroxide (LiOH, 3.0 eq), THF:Water:MeOH (3:1:1).<sup>[1]</sup>
- Protocol:

- Dissolve the crude dimethyl ester from Step 1 in the solvent mixture.
- Stir at 60°C for 2–4 hours.
- Cool to RT and acidify with 1M HCl to pH ~2.
- Extract with Ethyl Acetate ( ).
- Dry over and concentrate.
- Purification: Recrystallization from Hexane/Ethyl Acetate ensures removal of any trace mono-methyl impurities.[1]

## Synthetic Pathway Diagram



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Caption: Figure 1. Regioselective synthesis via dialkylation, avoiding isomer separation issues inherent in direct nitration.[1]

## Applications in Drug Discovery[4] The "Gem-Dimethyl" Scaffold Utility

The target compound is rarely the final drug; it is a pharmacophore enabler.

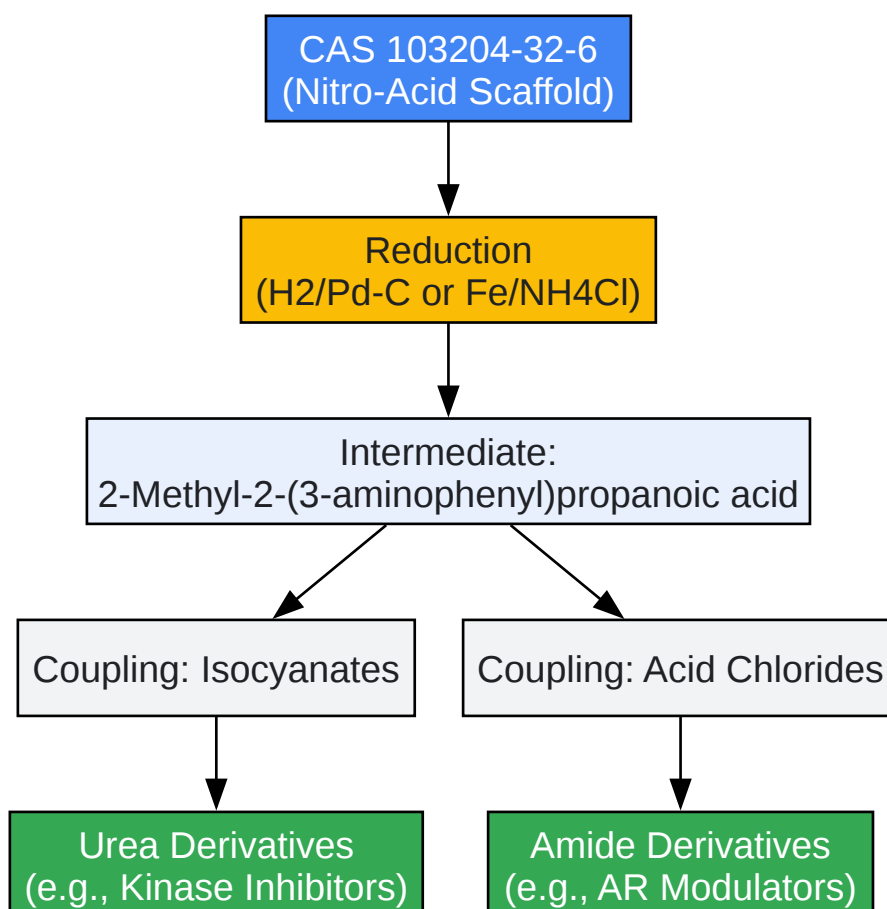
- Conformational Locking: In many kinase inhibitors, the "flat" phenyl ring needs to be oriented perpendicular to the amide bond.[1] The bulky methyl groups at the -position force this orthogonal conformation (Thorpe-Ingold effect), reducing the entropic penalty of binding.[1]

- Nitro-Reduction: The primary utility involves reducing the nitro group ( ) to an aniline ( ). This amine is then coupled with isocyanates or carboxylic acids to form ureas or amides.

## Specific Therapeutic Areas[1]

- Androgen Receptor (AR) Modulators: The 3-substituted phenyl ring with a bulky alkyl tail is a common motif in non-steroidal anti-androgens.
- CRTH2 Antagonists: Used in asthma/allergy research, where the propanoic acid tail mimics Prostaglandin features, while the gem-dimethyl group improves oral bioavailability.[1]

## Application Logic Diagram



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Caption: Figure 2.[1] Divergent synthesis from the nitro-acid scaffold to bioactive amino-derivatives.[1]

## Analytical Characterization & Safety

### Expected NMR Profile (DMSO- )

- 12.4 ppm (s, 1H): Carboxylic acid proton (-COOH).
- 8.1–7.5 ppm (m, 4H): Aromatic protons. Look for the distinct pattern of a 3-substituted ring (singlet-like peak for H2, doublets for H4/H6).
- 1.52 ppm (s, 6H): The Gem-dimethyl singlet.[1] This is the diagnostic peak. If this appears as a doublet or multiplet, the alkylation was incomplete.[1]

### Safety & Handling (MSDS Highlights)

- Hazards: Irritant (Skin/Eye/Respiratory). Nitro compounds can be potentially explosive if heated under confinement or subjected to shock (though this acid is relatively stable).
- Storage: Store at RT, desiccated.
- Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (Nitrogen oxides emission).

## References

- Synthesis of Gem-Dimethyl Phenylacetic Acids
  - Title: "Mono-*c*-methylation of arylacetonitriles and methyl arylacetates by dimethyl carbonate: a general method for the synthesis of pure 2-arylpropionic acids." [1]
  - Source: Organic Syntheses, Coll.[1] Vol. 10, p.23 (2004).
  - Relevance: Establishes the protocol for alpha-methylation of arylacetates, the core step in synthesizing CAS 103204-32-6.
  - URL:[[Link](#)]

- Thorpe-Ingold Effect in Drug Design
  - Title: "The Thorpe-Ingold effect in cyclic imides. 2. Synthesis and conformation of N-substituted 3,3-dimethylsuccinimides."
  - Source: Journal of Organic Chemistry.
  - Relevance: Explains the mechanistic advantage of the gem-dimethyl group in bioactive scaffolds.
  - URL:[\[Link\]](#)
- Nitro-Reduction Protocols
  - Title: "Selective reduction of nitro compounds to amines."
  - Source: Chemical Reviews.
  - Relevance: Provides standard methodologies for converting the 3-nitro group of CAS 103204-32-6 to the amine for subsequent coupling.
  - URL:[\[Link\]](#)
- General Patent Reference for 3-Nitrophenyl Propanoic Acids
  - Title: "Process for preparation of 2-methyl-2'-phenylpropionic acid derivatives."[\[1\]](#)
  - Source: WIPO (WO/2009/102155).
  - Relevance: Illustrates industrial scale-up considerations for related 2-methyl-2-phenylpropionic acid deriv
  - URL:[\[Link\]](#)

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## Sources

- [1. CN101823958A - New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester - Google Patents \[patents.google.com\]](#)

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